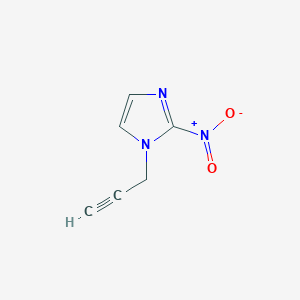

2-Nitro-1-(prop-2-ynyl)-1H-imidazole

Descripción general

Descripción

2-Nitro-1-(prop-2-ynyl)-1H-imidazole is a heterocyclic compound that contains both a nitro group and an alkynyl group attached to an imidazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-1-(prop-2-ynyl)-1H-imidazole typically involves the reaction of 2-nitroimidazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (around 80°C) for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Nitro-1-(prop-2-ynyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The alkynyl group can participate in nucleophilic substitution reactions.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.

Substitution: Reagents such as sodium azide or alkyl halides can be used.

Cyclization: Catalysts like copper(I) bromide can facilitate cyclization reactions.

Major Products Formed

Reduction: 2-Amino-1-(prop-2-ynyl)-1H-imidazole.

Substitution: Various substituted imidazole derivatives.

Cyclization: Polycyclic imidazole compounds.

Aplicaciones Científicas De Investigación

Overview

2-Nitro-1-(prop-2-ynyl)-1H-imidazole is a derivative of imidazole, a heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry, materials science, and industrial processes. This article explores the scientific research applications of this compound, highlighting its potential in drug development, biological research, and material synthesis.

Medicinal Chemistry

The compound has garnered interest in medicinal chemistry due to its potential biological activities:

- Antimicrobial Activity : Studies have indicated that imidazole derivatives exhibit significant antibacterial properties against various pathogens. For instance, derivatives of imidazole have shown effectiveness against Escherichia coli and Staphylococcus aureus, suggesting that this compound may also possess similar antimicrobial capabilities .

- Anticancer Properties : Research has demonstrated that imidazole derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the activation of caspases and disruption of mitochondrial membrane potential. In vitro studies with related compounds have shown promising results against breast and cervical cancer cell lines .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation markers in animal models, indicating its potential as an anti-inflammatory agent .

Biological Research

The versatility of this compound extends to biological research:

- Cellular Imaging : Due to its fluorescent properties, compounds similar to this compound can be utilized in cellular imaging techniques to track biological processes and visualize cellular components .

- Molecular Hybridization : The structural features of this compound allow it to serve as a building block in molecular hybridization strategies for developing new therapeutic agents, particularly antiparasitic drugs targeting Trypanosoma cruzi .

Materials Science

In materials science, this compound can play a crucial role:

- Organic Semiconductors : The electronic properties of imidazole derivatives make them suitable candidates for use in organic semiconductors and sensors. Their ability to conduct electricity while maintaining stability under various conditions is beneficial for developing advanced electronic materials .

Industrial Applications

The compound's chemical structure allows for various industrial applications:

- Synthesis Intermediates : this compound can be used as an intermediate in the synthesis of more complex molecules, which is valuable in pharmaceutical manufacturing and chemical production .

Case Studies

Several studies have documented the applications of imidazole derivatives similar to this compound:

Mecanismo De Acción

The mechanism of action of 2-Nitro-1-(prop-2-ynyl)-1H-imidazole involves its bioreductive activation under hypoxic conditions. The nitro group is reduced to form reactive intermediates that can bind to cellular nucleophiles. This property makes it useful as a hypoxia marker in tumor imaging .

Comparación Con Compuestos Similares

Similar Compounds

2-Nitroimidazole: Lacks the alkynyl group but shares the nitroimidazole core.

Propargyl Imidazole: Contains the alkynyl group but lacks the nitro group.

Uniqueness

2-Nitro-1-(prop-2-ynyl)-1H-imidazole is unique due to the presence of both the nitro and alkynyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and applications in various fields.

Actividad Biológica

2-Nitro-1-(prop-2-ynyl)-1H-imidazole is a compound of significant interest due to its biological activity, particularly in the fields of medicinal chemistry and cancer research. This compound is characterized by a nitro group that can undergo bioreductive activation under hypoxic conditions, making it a potential candidate for targeting hypoxic tumor cells. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

The primary mechanism through which this compound exerts its biological effects is via bioreductive activation . Under hypoxic conditions, the nitro group is reduced to form reactive intermediates that can bind to cellular nucleophiles. This property is particularly useful for imaging hypoxic regions in tumors, as these areas are often resistant to conventional therapies.

Key Reactions

- Reduction : Converts the nitro group to an amino group, yielding 2-amino-1-(prop-2-ynyl)-1H-imidazole.

- Substitution : Leads to various substituted imidazole derivatives.

- Cyclization : Forms polycyclic imidazole compounds.

Cancer Research

Due to its ability to selectively target hypoxic tumor cells, this compound is being investigated for its potential in developing new cancer therapies. The compound's selective reactivity under low oxygen conditions makes it a promising candidate for creating drugs that can effectively target resistant tumors.

Antimicrobial Activity

Research has indicated that nitroimidazoles, including derivatives like this compound, exhibit significant antibacterial and antifungal properties . For instance, related compounds have shown activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL . This suggests that similar activities may be present in this compound.

Synthesis and Evaluation

A study focused on synthesizing various nitroimidazole derivatives highlighted the regioselectivity achieved in alkylation reactions involving this compound. The results demonstrated that modifications at the N1 position could enhance biological activity against protozoan diseases .

Antiparasitic Activity

In vitro studies have shown that compounds related to this compound possess antiparasitic properties against organisms such as Giardia intestinalis and Trichomonas vaginalis. For example, one derivative demonstrated an IC50 value of 3.95 μM against G. intestinalis, indicating strong potential for therapeutic applications .

Data Overview

| Biological Activity | Target Organism | IC50/MIC Values |

|---|---|---|

| Antibacterial | Staphylococcus aureus | MIC: 0.0039 - 0.025 mg/mL |

| Antiparasitic | Giardia intestinalis | IC50: 3.95 μM |

| Antifungal | Candida albicans | MIC: data pending |

Propiedades

IUPAC Name |

2-nitro-1-prop-2-ynylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2/c1-2-4-8-5-3-7-6(8)9(10)11/h1,3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHBKQXETVPSLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=CN=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.